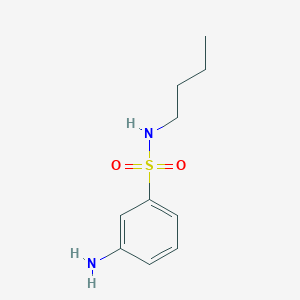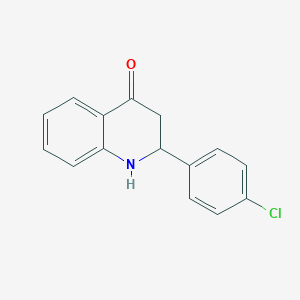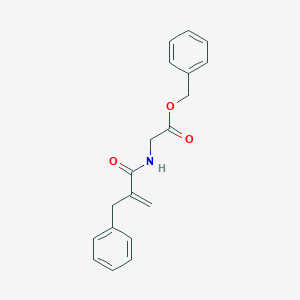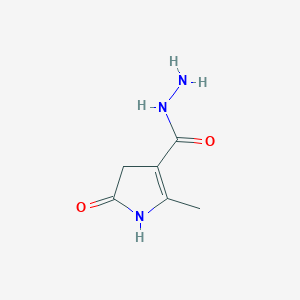
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide, also known as MDPH, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. MDPH is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide is not well understood. However, studies have suggested that 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide may act as a DNA intercalator, which can prevent DNA replication and transcription. 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been reported to exhibit antitumor, antiviral, and antibacterial activities. Studies have shown that 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide can induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has also been reported to exhibit antioxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has several advantages for lab experiments, including its high purity, good solubility, and stability. However, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has some limitations, including its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide. One area of research is the development of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide-based metal complexes with potential applications in catalysis and materials science. Another area of research is the evaluation of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide as a potential therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Additionally, the development of new synthesis methods for 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide and its derivatives may lead to the discovery of new compounds with novel properties.
Métodos De Síntesis
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide can be synthesized using several methods, including the reaction of 2-methyl-4,5-dioxo-1H-pyrrole-3-carbohydrazide with acetic anhydride, and the reaction of 2-methyl-4,5-dioxo-1H-pyrrole-3-carbohydrazide with thiosemicarbazide. The synthesis of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide using these methods has been reported to yield high purity and good yields.
Aplicaciones Científicas De Investigación
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been evaluated for its antitumor, antiviral, and antibacterial properties. In material science, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science. In analytical chemistry, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been used as a reagent for the determination of trace amounts of metal ions.
Propiedades
Número CAS |
145888-70-6 |
|---|---|
Nombre del producto |
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide |
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
5-methyl-2-oxo-1,3-dihydropyrrole-4-carbohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(6(11)9-7)2-5(10)8-3/h2,7H2,1H3,(H,8,10)(H,9,11) |
Clave InChI |
IGXMFAKFPWSBCW-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=O)N1)C(=O)NN |
SMILES canónico |
CC1=C(CC(=O)N1)C(=O)NN |
Sinónimos |
1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-5-oxo-,hydrazide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




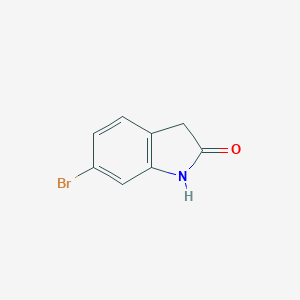
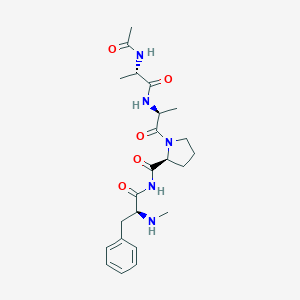
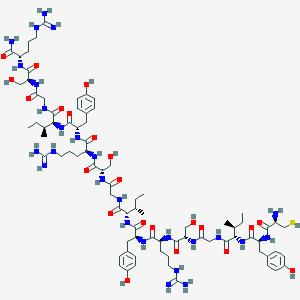


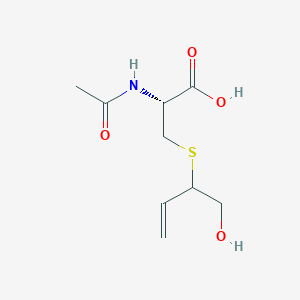
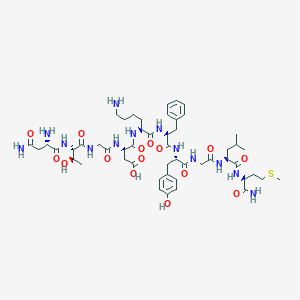


![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)
